Comparative VAP-1 Enzyme Inhibition: 2-(4-Aminophenoxy)benzamide vs. Structural Analogs
2-(4-Aminophenoxy)benzamide demonstrates measurable inhibition of human vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), with an IC₅₀ of 180 nM when tested on human VAP-1 expressed in CHO cells using ¹⁴C-benzylamine as substrate [1]. In contrast, the structurally distinct but mechanistically related VAP-1 inhibitor PXS-4728A exhibits a markedly higher potency with an IC₅₀ of 32 nM under comparable assay conditions [2]. This 5.6-fold difference in inhibitory potency (180 nM vs. 32 nM) underscores that while 2-(4-Aminophenoxy)benzamide is a validated VAP-1 binder, it is not a high-potency lead compound, but rather a useful pharmacological tool for probing VAP-1 biology or as a starting scaffold for further optimization. Notably, no direct head-to-head VAP-1 inhibition data is publicly available for the 3-aminophenoxy or 4-aminophenoxy positional isomers, representing a data gap for direct comparator analysis.
| Evidence Dimension | VAP-1/SSAO enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 180 nM (human VAP-1) |
| Comparator Or Baseline | PXS-4728A: IC₅₀ = 32 nM (human VAP-1); Rat VAP-1: IC₅₀ = 23 nM; Bovine VAP-1: IC₅₀ = 370 nM |
| Quantified Difference | 5.6-fold lower potency vs. PXS-4728A; 7.8-fold species selectivity (rat vs. human) |
| Conditions | Human VAP-1 expressed in CHO cells; ¹⁴C-benzylamine substrate; 20 min preincubation; ChEMBL curated assay |
Why This Matters
Researchers requiring a structurally defined, moderate-potency VAP-1 inhibitor for target validation studies should select this compound, while those seeking high-potency leads would prioritize PXS-4728A or derivatives.
- [1] BindingDB. BDBM50205269. IC₅₀ = 180 nM for human VAP-1. ChEMBL curated, 2007. View Source
- [2] BindingDB. BDBM128993. US8802679, 69. IC₅₀ = 32 nM for human VAP-1. View Source
